5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride
Description
5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride is a synthetic organic compound featuring a furan ring substituted at the 2-position with a phenyl group and at the 5-position with a morpholinomethyl moiety. The carboxylic acid group at the 3-position is neutralized as a hydrochloride salt, enhancing solubility for pharmacological applications. Its molecular formula is C₁₆H₁₈ClNO₄ (calculated molecular weight: 323.77 g/mol).
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)-2-phenylfuran-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c18-16(19)14-10-13(11-17-6-8-20-9-7-17)21-15(14)12-4-2-1-3-5-12;/h1-5,10H,6-9,11H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMNJWRSWDFFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(O2)C3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the phenyl group. The morpholine moiety is then attached via a Mannich reaction, which involves the condensation of formaldehyde, morpholine, and the furan derivative. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The morpholine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
Androgen Receptor Modulation
One of the most significant applications of this compound is its role as a tissue-selective androgen receptor modulator (SARM) . It has been shown to exhibit high affinity and antagonistic activity towards androgen receptors, which is crucial for the treatment of conditions like prostate cancer. Research indicates that compounds similar to 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride can inhibit the proliferation of androgen receptor-overexpressing cell lines effectively, providing a promising avenue for cancer therapy .
Antioxidant Activity
Additionally, studies have demonstrated that this compound possesses antioxidant properties. The DPPH radical scavenging assay revealed its potential to inhibit free radicals, which is vital in preventing oxidative stress-related diseases . The percentage inhibition values obtained from these assays suggest that it could be developed further as an antioxidant agent.
Corrosion Inhibition
Corrosion Inhibition Efficiency
The compound has also been evaluated for its effectiveness as a corrosion inhibitor for metals such as brass in acidic environments. Experimental results indicate that it significantly reduces the corrosion rate when used in hydrochloric acid solutions. The maximum inhibition efficiency recorded was approximately 79.43% at a concentration of 2.1 mM and a temperature of 60°C .
Mechanism of Action
The inhibition mechanism involves physisorption at lower temperatures transitioning to chemisorption at higher temperatures, indicating that the compound blocks active sites on the metal surface. This dual action not only protects the metal but also shifts the corrosion potential positively, demonstrating its mixed-type inhibition characteristics .
Material Science
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that yield a compound with distinct physical and chemical properties. Characterization techniques such as FT-IR, NMR, and LC-MS have been employed to confirm its structure and purity .
- Androgen Receptor Antagonism : A study demonstrated that compounds with similar structures effectively inhibited prostate cancer cell growth by blocking androgen receptors, suggesting potential therapeutic applications in oncology .
- Corrosion Studies : Experimental setups involving weight loss measurements and electrochemical impedance spectroscopy (EIS) confirmed the efficacy of this compound as a corrosion inhibitor under various conditions, highlighting its practical applications in industrial settings .
Mechanism of Action
The mechanism of action of 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Morpholinomethyl or Heterocyclic Substitutions
The compound shares structural motifs with several pharmacologically active molecules. Key comparisons include:
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| 5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride | C₁₆H₁₈ClNO₄ | 323.77 | Furan | Phenyl, morpholinomethyl, carboxylic acid |
| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline | Hydroxy, carboxamide, dimethylamino |
| N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₆H₂₀ClN₃O₂ | 321.80 | Quinoline | Hydroxy, carboxamide, pyrrolidinyl |
| AT9283 (1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea) | C₂₀H₂₄N₈O₂ | 424.46 | Benzoimidazole-pyrazole | Morpholinomethyl, cyclopropyl, urea |
Key Observations :
- The target compound’s furan core distinguishes it from quinoline () or benzoimidazole-pyrazole () derivatives.
- The morpholinomethyl group is a shared feature with AT9283 but attached to different scaffolds. This group likely enhances solubility and target engagement in kinase inhibitors.
Functional Comparisons: Kinase Inhibition and Immunomodulation
AT9283 ()
- Mechanism : Multi-target kinase inhibitor (Aurora A/B, Syk, JAKs, Abl).
- Biological Activity :
- Therapeutic Potential: Anti-cancer and anti-allergic applications.
Quinoline Carboxamides ()
- Mechanism: Hydroxyquinoline derivatives often target metalloenzymes or DNA-binding proteins.
- Hypothesized Activity: The dimethylamino and pyrrolidinyl substituents may enhance cellular uptake or modulate acetylcholine esterase (AChE) activity, though specific data are unavailable.
Target Compound (this compound)
- The morpholinomethyl group may facilitate kinase interactions, analogous to AT9283, but structural differences likely shift selectivity.
Pharmacokinetic and Toxicity Considerations
- AT9283: Oral bioavailability demonstrated in murine models (ED₅₀ ≈ 34 mg/kg for allergy suppression). No cytotoxicity reported at therapeutic concentrations.
- Target Compound: Limited data available. The hydrochloride salt suggests improved aqueous solubility, but furan rings may pose metabolic instability risks (e.g., oxidative cleavage).
Biological Activity
5-(Morpholinomethyl)-2-phenylfuran-3-carboxylic acid hydrochloride is a synthetic compound that integrates a morpholine ring with a furan structure, offering unique properties that have garnered attention in both medicinal chemistry and biological research. This compound is primarily explored for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has the following molecular formula: C16H17ClN2O4. Its structure consists of a furan ring, a phenyl group, and a morpholine moiety, which contribute to its reactivity and biological interactions.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Furan Ring | Heterocyclic aromatic compound |
| Phenyl Group | Aromatic hydrocarbon |
| Morpholine Moiety | Six-membered ring containing oxygen and nitrogen |
Synthesis
The synthesis of this compound typically involves multi-step processes starting from furan derivatives. A common method includes:
- Preparation of the Furan Ring : Utilizing furan precursors.
- Introduction of the Phenyl Group : Via electrophilic aromatic substitution.
- Formation of the Morpholine Moiety : Through a Mannich reaction involving formaldehyde and morpholine.
- Hydrochloride Salt Formation : By treating the final product with hydrochloric acid.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on furan-carboxamide analogues highlighted their effectiveness against various bacterial strains, suggesting that structural features like functional groups heavily influence their potency.
Case Study : In vitro tests revealed that derivatives with specific substitutions showed enhanced activity against Gram-positive bacteria, indicating potential applications in developing new antibiotics .
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor ligand, interacting with targets involved in cancer cell proliferation.
The proposed mechanism involves:
- Enzyme Inhibition : The morpholine ring may fit into enzyme active sites, blocking substrate access.
- Receptor Interaction : The furan moiety can engage in π-π stacking interactions with aromatic amino acids in protein structures, enhancing binding affinity .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Potential enzyme inhibitor | |
| Mechanism | Enzyme inhibition and receptor binding |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the morpholine or furan components can significantly alter biological activity. For instance, the introduction of halogen or alkoxymethyl groups has been shown to enhance cytotoxicity against multidrug-resistant (MDR) cancer cells .
Comparative Analysis with Similar Compounds
Comparative studies with other morpholine-containing compounds indicate that this compound possesses unique properties due to its specific structural arrangement. For instance:
- 5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride : Similar structure but lacks the furan ring's unique reactivity.
- 2-(Morpholinomethyl)acrylonitrile : Contains a nitrile group instead of a carboxylic acid, affecting solubility and reactivity.
Q & A
Q. How is the cytotoxicity of AT9283 evaluated in mast cell studies?
- Answer: Cytotoxicity is measured using the CCK-8 assay , which quantifies cell viability via absorbance at 450 nm. AT9283 showed no cytotoxicity in RBL-2H3 cells at concentrations up to 10 μM after 4 hours of treatment . For BMMCs, viability is confirmed via trypan blue exclusion or flow cytometry .
Q. What are the key molecular targets of AT9283 in IgE-mediated mast cell activation?
- Answer: AT9283 directly inhibits spleen tyrosine kinase (Syk) , a critical regulator of FcεRI signaling. This inhibition reduces phosphorylation of downstream proteins like LAT (linker for activation of T cells) and PLCγ1 (phospholipase C gamma 1), which are essential for calcium mobilization and degranulation. Notably, Syk phosphorylation itself is not blocked, suggesting AT9283 targets Syk enzymatic activity rather than its activation .
Advanced Research Questions
Q. How can contradictory data on Syk phosphorylation inhibition be resolved in different mast cell models?
- Answer: In RBL-2H3 cells, AT9283 does not inhibit Syk phosphorylation but suppresses its kinase activity, as shown by in vitro tyrosine kinase assays . In BMMCs, Syk phosphorylation is unaffected, yet downstream LAT/PLCγ1 phosphorylation is inhibited. This discrepancy may arise from differences in signaling adaptor expression or feedback mechanisms. Researchers should validate Syk activity directly using kinase assays and compare signaling adaptor profiles (e.g., Grb2, Vav) between cell types .
Q. What methodological considerations are critical when designing dose-response studies for AT9283 in allergic inflammation models?
- Answer:
- IC50 determination: Use nonlinear regression analysis of β-hexosaminidase release (IC50 ~0.58 μM in RBL-2H3 cells) and cytokine secretion (IC50 ~0.09 μM for IL-4) .
- In vivo dosing: For passive cutaneous anaphylaxis (PCA) in mice, oral administration at 34 mg/kg achieves 50% inhibition of IgE-mediated edema. Include positive controls (e.g., Cetirizine) and histopathological analysis of ear tissue .
- Off-target effects: Screen for inhibition of related kinases (e.g., Aurora kinases) using kinase profiling panels .
Q. How does AT9283 modulate MAPK pathways in mast cells, and what are the implications for chronic allergic responses?
- Answer: AT9283 dose-dependently inhibits JNK , Erk1/2 , and p38 MAPK activation, which are required for cytokine synthesis and mast cell survival. This broad suppression suggests dual therapeutic effects: blocking acute degranulation (via Syk/LAT/PLCγ1) and attenuating chronic inflammation (via MAPK/cytokine pathways). Researchers should correlate MAPK inhibition with transcriptional profiling of pro-inflammatory genes (e.g., NF-κB targets) .
Q. What strategies can validate the specificity of AT9283 for Syk over other tyrosine kinases?
- Answer:
- Kinase selectivity profiling: Compare AT9283’s inhibitory activity against a panel of 50+ kinases (e.g., Src, JAK2) using radioactive or fluorescence-based assays .
- Genetic knockdown: Use siRNA targeting Syk in mast cells; if AT9283 loses efficacy, Syk is the primary target.
- Rescue experiments: Overexpress constitutively active Syk mutants and assess recovery of degranulation/cytokine secretion .
Data Analysis and Interpretation
Q. How should researchers address variability in IC50 values across different mast cell preparations?
- Answer: Variability may stem from differences in FcεRI receptor density, culture conditions, or donor-specific factors (for primary cells). Normalize data to antigen-specific activation (e.g., fold-change over unstimulated controls) and include internal replicates. Use standardized protocols for cell differentiation and antigen sensitization .
Q. What statistical methods are appropriate for comparing AT9283’s efficacy in vitro vs. in vivo?
- Answer:
- In vitro: Use ANOVA with post-hoc Tukey tests for multiple comparisons of degranulation/cytokine data.
- In vivo: Apply nonparametric tests (e.g., Mann-Whitney U) for PCA edema scores due to non-Gaussian distribution.
- Report effect sizes (e.g., Cohen’s d) and confidence intervals for translational relevance .
Mechanistic and Translational Insights
Q. Can AT9283’s suppression of LAT/PLCγ1 phosphorylation be leveraged to target other immune disorders?
- Answer: LAT/PLCγ1 are central to T-cell receptor and B-cell receptor signaling. Preclinical studies in autoimmune models (e.g., rheumatoid arthritis, lupus) could assess AT9283’s efficacy in reducing autoantibody production or inflammatory infiltrates. Monitor potential immunosuppressive side effects (e.g., increased infection risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
